molecular formula C10H15ClN2 B6243517 (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride CAS No. 2408970-26-1

(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride

Cat. No.: B6243517
CAS No.: 2408970-26-1
M. Wt: 198.69 g/mol
InChI Key: LFPFBVOJFFMGOA-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C10H15N2Cl It is a derivative of hydrazine, featuring a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride typically involves the reaction of tetrahydronaphthalene with hydrazine under controlled conditions. The process may include the following steps:

    Hydrazine Addition: Tetrahydronaphthalene is reacted with hydrazine in the presence of a catalyst.

    Hydrochloride Formation: The resulting hydrazine derivative is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized naphthalene derivatives, reduced hydrazine compounds, and various substituted hydrazine derivatives.

Scientific Research Applications

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create various hydrazine derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine moiety can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • Phenethylhydrazine hydrochloride
  • 1-Methyl-1-(2-phenylethyl)hydrazine hydrochloride
  • (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride

Uniqueness

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride is unique due to its tetrahydronaphthalene structure, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This uniqueness makes it valuable for specific research applications, particularly in the synthesis of novel compounds and the study of enzyme interactions.

Properties

CAS No.

2408970-26-1

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-ylhydrazine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10,12H,3,5,7,11H2;1H

InChI Key

LFPFBVOJFFMGOA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NN.Cl

Purity

95

Origin of Product

United States

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